LogP Differentiation of Methyl 3-(pyrrolidin-3-ylmethoxy)benzoate versus Direct Ether and Ethyl Ester Analogs
The target compound (methyl ester, methoxymethylene linker) exhibits a consensus LogP of 2.59 , which is 1.05 LogP units higher than its direct ether analog methyl 3-(pyrrolidin-3-yloxy)benzoate (LogP 1.54) and 0.39 LogP units lower than its ethyl ester analog ethyl 3-(3-pyrrolidinylmethoxy)benzoate hydrochloride (LogP 2.98) . This places the compound within the optimal LogP range (2–3) for passive blood-brain barrier permeation, while the direct ether analog falls below and the ethyl ester pushes toward the upper limit, where solubility and metabolic clearance trade-offs emerge.
| Evidence Dimension | Computed consensus LogP (lipophilicity/hydrophobicity) |
|---|---|
| Target Compound Data | LogP = 2.59 |
| Comparator Or Baseline | Comparator 1 (direct ether): LogP = 1.54 ; Comparator 2 (ethyl ester): LogP = 2.98 |
| Quantified Difference | ΔLogP = +1.05 vs. direct ether; ΔLogP = −0.39 vs. ethyl ester |
| Conditions | Consensus LogP from Chemsrc database (computationally derived). |
Why This Matters
Lipophilicity is a primary determinant of absorption, brain penetration, and CYP450-mediated metabolism; selecting a compound in the 2–3 LogP window balances permeability and solubility for CNS-targeted probe campaigns.
